molecular formula C11H10BrNO B1369538 4-Bromo-8-methoxy-2-methylquinoline CAS No. 927800-62-2

4-Bromo-8-methoxy-2-methylquinoline

Cat. No. B1369538
Key on ui cas rn: 927800-62-2
M. Wt: 252.11 g/mol
InChI Key: WFHDYUWDRVMASE-UHFFFAOYSA-N
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Patent
US08410134B2

Procedure details

8-Methoxy-2-methyl-quinolin-4-ol (9.0 g, 48 mmol) and POBr3 (53 g, 185 mmol) was placed in a round-bottomed flask, equipped with a drying tube containing P4O10. After stirring for 40 min at 120° C., the reaction mixture was cooled to room temperature and poured on ice. The mixture was then extracted with DCM (2×200 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (elution with DCM/EA 10:1) to give the title compound. MS (m/z): 252.4 [M+H+].
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
53 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[C:10]([CH3:13])[CH:9]=[C:8]2O.P(Br)(Br)([Br:17])=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>>[Br:17][C:8]1[C:7]2[C:12](=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][CH:6]=2)[N:11]=[C:10]([CH3:13])[CH:9]=1

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
COC=1C=CC=C2C(=CC(=NC12)C)O
Name
Quantity
53 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
After stirring for 40 min at 120° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a drying tube
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured on ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with DCM (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (elution with DCM/EA 10:1)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC1=CC(=NC2=C(C=CC=C12)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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